2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-derived hydrazide featuring a sulfanyl linker and a 3,4,5-trimethoxyphenyl substituent. Its structure combines a 1-ethylbenzimidazole core with an acetohydrazide moiety, which is condensed with a 3,4,5-trimethoxybenzaldehyde-derived arylidene group. The benzimidazole scaffold is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The 3,4,5-trimethoxyphenyl group is pharmacologically significant, often enhancing bioactivity by improving lipophilicity and target binding .
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-19(26)24-22-12-14-10-17(27-2)20(29-4)18(11-14)28-3/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+ |
InChI Key |
RDZHLRCNSLGTAH-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process . One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thione with an appropriate aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a base like sodium hydroxide. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound’s closest analogs differ in substituents on the benzimidazole core or the arylidene group. Key examples include:
Physicochemical Properties
- Thermal Stability : Melting points for analogs range from 186–235°C, suggesting high crystallinity and stability .
Key Research Findings
Substituent Impact :
- Ethyl/methyl groups on benzimidazole enhance metabolic stability compared to unsubstituted analogs .
- 3,4,5-Trimethoxyphenyl substituents significantly boost bioactivity, likely due to π-π stacking and hydrogen bonding with targets .
Synthetic Efficiency : Condensation reactions with aryl aldehydes achieve yields >85% under reflux conditions, indicating robust scalability .
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings associated with its pharmacological effects.
The molecular formula for this compound is with a molecular weight of approximately 394.49 g/mol. The presence of the benzimidazole moiety, sulfanyl group, and hydrazide functional group contributes to its diverse chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.49 g/mol |
| CAS Number | 5963-48-4 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 1-ethylbenzimidazole and a suitable aldehyde derivative under acidic conditions. The reaction may be facilitated by solvents such as ethanol or methanol and requires careful temperature control to ensure optimal yield and purity.
The biological activity of the compound is largely attributed to its interaction with various molecular targets within biological systems. The unique structure enables it to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to diverse biological effects, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that play critical roles in cell signaling.
- Antiproliferative Effects : Research indicates that similar compounds exhibit significant antiproliferative activity against cancer cell lines.
Biological Activity
Research has demonstrated several promising biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation by targeting tubulin at the colchicine binding site, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
- A study on a benzimidazole derivative demonstrated significant anticancer activity against various human cancer cell lines, leading to cell cycle arrest and apoptosis .
- Another investigation reported that similar compounds exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
